molecular formula C11H16ClNO4 B15334762 2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride

2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride

Cat. No.: B15334762
M. Wt: 261.70 g/mol
InChI Key: FVFYIBILABDAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride is a chemical compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is of significant interest in medicinal chemistry due to its potential bioactivity and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with nitromethane under basic conditions to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the reduction step and crystallization techniques for the purification of the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential bioactivity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and anti-microbial effects .

Properties

Molecular Formula

C11H16ClNO4

Molecular Weight

261.70 g/mol

IUPAC Name

2-amino-1-(2,3,4-trimethoxyphenyl)ethanone;hydrochloride

InChI

InChI=1S/C11H15NO4.ClH/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3;/h4-5H,6,12H2,1-3H3;1H

InChI Key

FVFYIBILABDAPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)CN)OC)OC.Cl

Origin of Product

United States

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